3-(2,3-dihydro-1H-inden-5-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)CARBONYL]BICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound that features a bicyclic structure with an indene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID typically involves multiple steps, including the formation of the indene derivative and its subsequent coupling with the bicyclic heptane structure. Common reagents used in these reactions include azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various electrophiles and nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)CARBONYL]BICYCLO[22
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 3-[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact pathways and targets are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and other indole-based molecules share structural similarities and biological activities.
Bicyclic Compounds: Other bicyclic compounds, such as norbornane derivatives, exhibit similar chemical properties and reactivity.
Uniqueness
3-[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID is unique due to its combination of an indene derivative with a bicyclic heptane structure. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C18H21NO3 |
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Molecular Weight |
299.4 g/mol |
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C18H21NO3/c20-17(15-12-4-5-13(8-12)16(15)18(21)22)19-14-7-6-10-2-1-3-11(10)9-14/h6-7,9,12-13,15-16H,1-5,8H2,(H,19,20)(H,21,22) |
InChI Key |
APIQRZWCWHUZCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3C4CCC(C4)C3C(=O)O |
Origin of Product |
United States |
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